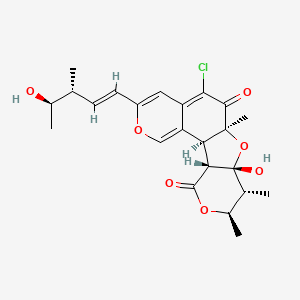

chaetomugilin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27ClO7 |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-5-[(E,3R,4R)-4-hydroxy-3-methylpent-1-enyl]-10,13,14-trimethyl-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |

InChI |

InChI=1S/C23H27ClO7/c1-10(12(3)25)6-7-14-8-15-16(9-29-14)17-18-21(27)30-13(4)11(2)23(18,28)31-22(17,5)20(26)19(15)24/h6-13,17-18,25,28H,1-5H3/b7-6+/t10-,11-,12-,13-,17-,18+,22+,23-/m1/s1 |

InChI Key |

LNHWUFUMZSBRBY-YELMBXGASA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC(=O)[C@H]2[C@@]1(O[C@]3([C@@H]2C4=COC(=CC4=C(C3=O)Cl)/C=C/[C@@H](C)[C@@H](C)O)C)O)C |

Canonical SMILES |

CC1C(OC(=O)C2C1(OC3(C2C4=COC(=CC4=C(C3=O)Cl)C=CC(C)C(C)O)C)O)C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Chaetomugilin a and Analogues

Fungal Source Identification and Cultivation Strategies

The primary source of chaetomugilin A and its analogues is the fungal genus Chaetomium, with Chaetomium globosum being the most frequently cited producer. nih.govresearchgate.netauctoresonline.org The specific strain and cultivation conditions can significantly influence the metabolic profile and the yield of these compounds.

Chaetomium globosum Strains and Derivatives

Chaetomium globosum is a ubiquitous fungus, found in diverse environments ranging from soil and decaying plant matter to marine habitats. auctoresonline.orgmdpi.com Various strains of C. globosum have been identified as producers of chaetomugilins. For instance, a novel cytotoxic chlorinated azaphilone derivative, chaetomugilin D, was isolated from an endophytic C. globosum strain found in the leaves of Ginkgo biloba. capes.gov.br Canadian strains of C. globosum have been shown to produce chaetomugilin D and chaetoviridin A. epa.gov The biosynthetic potential of these fungi is highlighted by the identification of the caz biosynthetic gene cluster in C. globosum, which is responsible for the production of both chaetomugilins and chaetoviridins. acs.org

Marine-Derived Fungal Isolation Protocols

Marine environments have proven to be a rich source of novel bioactive compounds, and marine-derived fungi are no exception. Several strains of Chaetomium globosum isolated from marine organisms have been found to produce this compound and its analogues. jmb.or.kr

One notable example is the isolation of seco-chaetomugilins A and D from a strain of Chaetomium globosum derived from the marine fish Mugil cephalus. mdpi.com Another marine-derived endophytic fungus, Chaetomium globosum QEN-14, isolated from the green alga Ulva pertusa, was found to produce a series of new cytochalasan derivatives. acs.orgnih.gov A deep-sea-derived strain, Chaetomium globosum HDN151398, collected from a South China Sea sediment sample at a depth of 2476 meters, yielded new glutamine-containing azaphilone alkaloids along with the known this compound and C. mdpi.com More recently, a Chaetomium globosum strain, YP-106, from the hadal zone of the Yap Trench, was shown to produce this compound and other analogues. mushroomlab.cn

The isolation protocol for these marine fungi typically involves collecting the host organism (e.g., algae, fish) or sediment samples, surface sterilizing the material to remove epiphytic microorganisms, and then plating small pieces of the inner tissue or sediment onto a suitable culture medium, often containing seawater.

Advanced Separation Techniques for this compound and Related Compounds

The separation and purification of this compound and its analogues from the crude fungal extract is a multi-step process that relies on various chromatographic techniques.

Chromatographic Purification Approaches (e.g., HPLC)

Following cultivation, the fungal biomass and/or the liquid culture broth are typically extracted with an organic solvent like ethyl acetate (B1210297). mdpi.comamazonaws.com The resulting crude extract is a complex mixture of metabolites that requires further separation.

A common initial step is column chromatography using silica (B1680970) gel, which separates the compounds based on polarity. frontiersin.orgifremer.fr Fractions are eluted using a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol (B129727). frontiersin.org

Further purification is almost invariably achieved using High-Performance Liquid Chromatography (HPLC). mdpi.comifremer.frfrontiersin.org Reversed-phase HPLC with a C18 column is frequently employed. mdpi.come-nps.or.kr The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid or trifluoroacetic acid to improve peak shape. frontiersin.orgscielo.br For example, the purification of this compound and M involved a COSMOSIL 5C18 MS-II column with a methanol-water gradient containing 0.1% TFA. amazonaws.com In some cases, semi-preparative HPLC is used to obtain pure compounds in milligram quantities. frontiersin.org

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds from a complex mixture. myfoodresearch.commdpi.com This approach involves testing the crude extract and subsequent fractions for a specific biological activity, such as cytotoxicity or antimicrobial activity. frontiersin.orgusf.edu Only the active fractions are subjected to further separation, thus focusing the purification efforts on the compounds of interest.

This method was instrumental in the isolation of a novel cytotoxic chlorinated azaphilone, chaetomugilin D, from the ethyl acetate extract of Chaetomium globosum cultures. capes.gov.br The process begins with the screening of the crude extract. If it shows activity, it is then fractionated, and each fraction is tested again. This iterative process of separation and bioassay continues until a pure, active compound is isolated. myfoodresearch.com For instance, the bioassay-guided fractionation of a fungal extract might involve initial testing for antifungal activity, followed by separation of the active extract using column chromatography and subsequent HPLC of the active fractions. nih.gov

Spectroscopic Elucidation for Structural Confirmation and Analogue Differentiation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

The molecular formula is typically established by high-resolution mass spectrometry (HRMS), such as high-resolution fast atom bombardment mass spectrometry (HRFABMS) or high-resolution electrospray ionization mass spectrometry (HRESIMS). mdpi.commdpi.com The presence of a chlorine atom, a common feature in chaetomugilins, can be identified by the characteristic isotopic peak ratio (M+ to M+2) in the mass spectrum. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical tool for elucidating the detailed structure. A suite of 1D and 2D NMR experiments is employed:

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

¹³C NMR: Shows the number and types of carbon atoms in the molecule. amazonaws.com

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of protons within spin systems. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and placing substituents. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which helps in determining the relative stereochemistry of the molecule. mdpi.com

In addition to NMR and MS, other spectroscopic methods like Infrared (IR) spectroscopy can identify functional groups such as hydroxyls and carbonyls, while Ultraviolet (UV) spectroscopy provides information about the chromophore of the molecule. mdpi.com For determining the absolute configuration of stereocenters, advanced techniques such as X-ray crystallography, the application of the modified Mosher's method, and comparison of experimental and calculated electronic circular dichroism (ECD) spectra are utilized. mushroomlab.cnkopri.re.kr

The differentiation between this compound and its analogues relies on subtle differences in their spectroscopic data, such as chemical shifts, coupling constants, and mass-to-charge ratios, which reflect variations in their structure, for example, in the side chain or the degree of oxygenation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon skeleton and the relative stereochemistry of chaetomugilins. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to piece together the molecular puzzle.

¹H and ¹³C NMR: The ¹H NMR spectrum provides crucial information about the chemical environment of protons, their multiplicity (splitting patterns), and their coupling constants, which helps to define the connectivity of adjacent protons. The ¹³C NMR spectrum, often acquired with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon environments and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For instance, in analogues of this compound, characteristic signals in the ¹H NMR spectrum reveal the presence of methyl groups, olefinic protons, and oxymethines. nih.govfrontiersin.org

2D NMR Techniques: To establish the complete planar structure, a suite of 2D NMR experiments is utilized. capes.gov.brnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of spin systems and the connection of neighboring protons, which is fundamental in outlining structural fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, assigning each proton to its attached carbon. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for assembling the molecular skeleton. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. These correlations connect the fragments identified by COSY and establish the positions of quaternary carbons and heteroatoms. nih.govmushroomlab.cn

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the relative stereochemistry of the molecule. They detect protons that are close in space, even if they are not directly bonded. For example, NOESY correlations can reveal the cis or trans orientation of substituents on a ring system. capes.gov.brnih.gov

The NMR data for chaetomugilin analogues, such as chaetomugilin D and seco-chaetomugilin A, have been thoroughly documented. nih.govresearchgate.net The comparison of NMR data of a newly isolated compound with the data reported in the literature for known compounds like this compound is a standard procedure in the dereplication process. mushroomlab.cnnaturalproducts.net

Table 1: ¹H (Proton) and ¹³C (Carbon) NMR Data for Chaetomugilin D in DMSO-d₆ nih.gov

| Position | δC, type | δH, mult. (J in Hz) |

|---|---|---|

| 1 | 145.6, CH | 7.28, d (15.6) |

| 3 | 114.3, C | |

| 4 | 160.7, CH | 7.54, s |

| 4a | 101.4, C | |

| 5 | 156.4, C | |

| 6 | 181.8, C | |

| 7 | 85.4, C | |

| 8 | 39.2, CH | 2.82, q (6.8) |

| 8a | 193.3, C | |

| 9 | 109.8, CH | 5.98, s |

| 10 | 148.4, CH | 6.67, dd (15.6, 9.8) |

| 11 | 36.5, CH | 2.28, m |

| 12 | 29.2, CH₂ | 1.43, m; 1.34, m |

| 13 | 11.6, CH₃ | 0.86, t (7.4) |

| 3' | 72.5, C | |

| 4' | 43.1, CH | 2.50, m |

| 5' | 68.1, CH | 3.50, dq (9.7, 6.2) |

| 6' | 20.1, CH₃ | 1.02, d (6.2) |

| 7-CH₃ | 24.3, CH₃ | 1.44, s |

| 8-CH₃ | 11.3, CH₃ | 1.05, d (6.8) |

| 11-CH₃ | 19.6, CH₃ | 0.99, d (6.7) |

| 4'-CH₃ | 15.8, CH₃ | 0.99, d (6.9) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. frontiersin.org Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provide a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. frontiersin.orgresearchgate.net

This precision allows for the calculation of a unique molecular formula. For chlorinated compounds like the chaetomugilins, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum provides definitive evidence for the presence of a chlorine atom in the molecule. frontiersin.orgmdpi.com For example, the molecular formula of this compound, C₂₃H₂₇ClO₇, was established from its HRESIMS data. figshare.com The calculated mass for the protonated molecule [M+H]⁺ is compared with the measured mass, and a close match confirms the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound and Selected Analogues

| Compound | Molecular Formula | Ion | Measured m/z | Calculated m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₂₃H₂₈³⁵ClO₇ | [M+H]⁺ | 451.1516 | 451.1524 | figshare.com |

| Chaetomugilin D | C₂₃H₂₇ClO₆Na | [M+Na]⁺ | 473.1350 | 473.1338 | nih.gov |

| Seco-chaetomugilin A | C₂₄H₃₂³⁵ClO₈ | [M+H]⁺ | 483.1782 | 483.1785 | nih.gov |

| Seco-chaetomugilin D | C₂₄H₃₂³⁵ClO₇ | [M+H]⁺ | 467.1840 | 467.1836 | nih.gov |

X-ray Crystallography for Absolute Stereostructure Determination

While NMR can define the relative arrangement of atoms, determining the absolute configuration of multiple chiral centers requires other methods. Single-crystal X-ray crystallography is the most definitive technique for this purpose. mimedb.org This method involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, thereby unambiguously establishing its absolute stereostructure. mimedb.org

The absolute stereostructures of chaetomugilins A-F were successfully elucidated using a combination of spectroscopic analyses and, crucially, an X-ray analysis. nih.gov In cases where the natural compound itself does not form crystals suitable for X-ray diffraction, a chemical derivatization approach is often employed. For instance, the absolute configuration of chaetomugilin D was confirmed by X-ray crystallographic analysis of its p-bromobenzoate ester derivative. nih.gov The introduction of a heavy atom like bromine facilitates the determination of the absolute structure through the anomalous dispersion effect. frontiersin.org This powerful technique provides the final, unequivocal piece of structural evidence, solidifying the complete three-dimensional architecture of these complex natural products.

Biosynthetic Pathways of Chaetomugilin a

Genetic Basis of Chaetomugilin A Biosynthesis

The production of this compound is governed by a specific biosynthetic gene cluster (BGC), a contiguous region of DNA containing all the necessary genes for the synthesis of a specialized metabolite.

The biosynthetic blueprint for this compound is encoded within the caz gene cluster in Chaetomium globosum. nih.govnih.govcapes.gov.br Through genomic scanning of C. globosum for putative azaphilone biosynthetic clusters containing multiple iterative polyketide synthases (IPKSs), a 65 kb region was identified. nih.gov This cluster, designated as the caz cluster, was found to be responsible for the production of both chaetomugilin and the related chaetoviridin azaphilones. nih.govacs.orgcdc.gov

The caz cluster is notable for containing two key PKS genes: one encoding a highly-reducing PKS (HR-PKS), named cazF, and another for a nonreducing PKS (NR-PKS), named cazM. nih.gov In addition to these core synthases, the cluster houses genes for other essential enzymes, including an acyltransferase (cazE), a halogenase (cazI), and a monooxygenase (cazL), which collectively contribute to the final structure of the azaphilone products. nih.gov

Table 1: Key Genes in the caz Biosynthetic Cluster and Their Putative Functions

| Gene | Encoded Protein | Putative Function in this compound Biosynthesis |

| cazF | CazF | Highly-Reducing Polyketide Synthase (HR-PKS); synthesizes a reduced triketide starter unit and a more oxidized intermediate. nih.gov |

| cazM | CazM | Nonreducing Polyketide Synthase (NR-PKS); elongates the polyketide chain using the starter unit from CazF to form the azaphilone core. nih.govuniprot.org |

| cazE | CazE | Acyltransferase; involved in the processing of a polyketide intermediate. nih.gov |

| cazI | CazI | FADH2-dependent Halogenase; responsible for the chlorination of the aromatic ring. nih.gov |

| cazL | CazL | Monooxygenase; predicted to catalyze a hydroxylation-annulation step. nih.gov |

To confirm the direct involvement of the caz cluster in the biosynthesis of this compound, targeted gene inactivation experiments were conducted. nih.gov These studies provided definitive evidence for the function of key genes within the cluster.

The inactivation of the NR-PKS gene, cazM, resulted in the complete abolishment of chaetomugilin and chaetoviridin production, confirming its essential role in synthesizing the core azaphilone scaffold. nih.gov Similarly, the deletion of the HR-PKS gene, cazF, also led to a null phenotype, where no azaphilone products were detected. nih.gov This finding underscored the critical collaborative role of both PKS enzymes in the biosynthetic pathway. nih.gov

Furthermore, inactivation of the acyltransferase gene, cazE, did not halt production entirely but led to the accumulation of a key pyrano-quinone intermediate known as cazisochromene. nih.gov This result was instrumental in elucidating the sequence of enzymatic steps and the specific function of CazE in the pathway. nih.gov

Table 2: Effects of Gene Inactivation on Azaphilone Production in C. globosum

| Gene Inactivated | Result | Conclusion |

| ΔcazM | Complete abolishment of chaetomugilin and chaetoviridin production. nih.gov | CazM is essential for the biosynthesis of the azaphilone core. nih.gov |

| ΔcazF | Complete abolishment of chaetomugilin and chaetoviridin production. nih.gov | CazF is essential and collaborates with CazM. nih.gov |

| ΔcazE | Accumulation of the intermediate cazisochromene. nih.gov | CazE functions downstream of the PKSs to modify the polyketide intermediate. nih.gov |

Identification of the caz Biosynthetic Gene Cluster in Chaetomium globosum

Enzymology of Polyketide Assembly

The assembly of the polyketide backbone of this compound is a remarkable process catalyzed by iterative polyketide synthases, large multifunctional enzymes that repeatedly utilize their catalytic domains.

Fungal polyketides are synthesized by IPKSs, which are large enzymes containing a single set of catalytic domains that are used iteratively. nih.gov The biosynthesis of this compound showcases a sophisticated interplay between two distinct IPKSs, demonstrating the programming complexity that generates structural diversity in fungal metabolites. nih.gov

CazM is a nonreducing PKS that is central to the formation of the characteristic azaphilone pyrano-quinone scaffold. nih.govuniprot.org It functions as part of the caz gene cluster to mediate the biosynthesis of this compound. uniprot.org CazM utilizes a starter unit, a (S,E)-4-methyl-hex-2-enoyltriketide, which is transferred to it from the HR-PKS CazF. uniprot.org Once the starter unit is loaded, CazM catalyzes four rounds of chain elongation using malonyl-CoA, followed by cyclization and ultimately product release to form cazaldehyde A, a key precursor to this compound. uniprot.org

The biosynthesis of this compound relies on a collaborative interaction between the HR-PKS CazF and the NR-PKS CazM. nih.gov This partnership is essential, as demonstrated by the fact that the inactivation of either PKS gene halts the entire biosynthetic pathway. nih.gov

The proposed model for this collaboration involves CazF first synthesizing a highly reduced, methylated triketide product. nih.gov This starter unit is then transferred to the Starter-unit:ACP Transacylase (SAT) domain of CazM. nih.gov CazM then takes over, performing further chain elongation and cyclization to construct the northern portion of the azaphilone structure. nih.gov This sequential transfer of an intermediate from an HR-PKS to an NR-PKS is a key feature of this biosynthetic pathway. nih.gov

Interestingly, evidence suggests that CazF may have a dual function. nih.gov Besides providing the reduced triketide starter unit for CazM, it is also proposed to synthesize a more oxidized intermediate that is utilized by the acyltransferase CazE, showcasing a unique instance of an HR-PKS acting in both a sequential and convergent manner within a single biosynthetic pathway. nih.gov

Iterative Polyketide Synthase CazM

Key Enzymatic Steps and Intermediates in this compound Biosynthesis

The biosynthesis of the complex polyketide this compound is a multi-stage process orchestrated by a series of specialized enzymes encoded within the caz biosynthetic gene cluster in Chaetomium globosum. nih.govuniprot.org The assembly of the core scaffold relies on the collaborative action of two distinct iterative polyketide synthases (iPKSs), followed by a series of precise enzymatic modifications. nih.gov

Chain Elongation Mechanisms

The initial steps of this compound's carbon backbone construction involve a sophisticated interplay between a highly-reducing polyketide synthase (HR-PKS), CazF, and a non-reducing polyketide synthase (NR-PKS), CazM. nih.govnih.gov This collaboration is essential for building the structurally diverse fragments that ultimately form the final molecule.

The process begins with the HR-PKS CazF, which is responsible for synthesizing a highly reduced starter unit. nih.gov CazF itself is a multi-domain enzyme containing a ketosynthase (KS), malonyl-CoA:ACP acyltransferase (MAT), dehydratase (DH), methyltransferase (MT), enoyl reductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) domain. nih.gov Through its iterative action, CazF produces a specific starter unit, proposed to be (S,E)-4-methyl-hex-2-enoyltriketide, which remains tethered to its ACP domain. uniprot.orgnih.gov

This starter unit is then transferred to the NR-PKS, CazM. nih.gov This transfer is a critical, highly selective step mediated by the Starter-unit:ACP Transacylase (SAT) domain located at the N-terminus of CazM. nih.govnih.gov The SAT domain of CazM specifically recognizes and accepts the reduced triketide from CazF, initiating the next phase of elongation. nih.gov

Once primed with the starter unit, CazM catalyzes the subsequent chain elongation. CazM is a classic Group VII NR-PKS, featuring a ketosynthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and a C-terminal reductase (R) domain. nih.gov It proceeds to perform four additional rounds of elongation, using malonyl-CoA as the extender unit in a series of decarboxylative Claisen condensation reactions catalyzed by the KS domain. nih.govnih.govwikipedia.org During this iterative process, a single methylation event also occurs, catalyzed by a C-methyltransferase (CMeT) domain likely embedded within CazM. nih.govnih.gov This sequential elongation results in a fully assembled heptaketide intermediate, which remains bound to the ACP domain of CazM, ready for cyclization. nih.gov

Table 1: Key Polyketide Synthases and their Roles

| Enzyme | PKS Type | Key Domains | Function in this compound Biosynthesis |

| CazF | HR-PKS | KS, MAT, DH, MT, ER, KR, ACP | Synthesizes the (S,E)-4-methyl-hex-2-enoyltriketide starter unit. nih.govuniprot.orgnih.gov |

| CazM | NR-PKS | SAT, KS, AT, PT, ACP, R | Accepts the starter unit, performs four rounds of chain elongation, cyclization, and reductive release. nih.govuniprot.orgnih.govnih.gov |

Cyclization Processes

With the linear polyketide chain fully assembled and tethered to the CazM ACP domain, the next crucial step is its regioselective cyclization to form the characteristic aromatic core. nih.gov This process is governed by the Product Template (PT) domain of CazM. nih.govpnas.orgrasmusfrandsen.dk The PT domain acts as a molecular scaffold, folding the reactive poly-β-ketone intermediate into a specific conformation that dictates the outcome of the intramolecular condensation reactions. pnas.orgresearchgate.net

In the biosynthesis of this compound's precursor, the PT domain catalyzes a specific C2–C7 aldol (B89426) condensation. nih.govresearchgate.net This type of cyclization is a hallmark of many fungal polyketide biosynthetic pathways and is crucial for establishing the foundational ring structure. researchgate.netnih.gov The aldol reaction involves the nucleophilic attack of an enolate (formed at C2) onto a carbonyl group (at C7), leading to the formation of the primary aromatic ring of the benzaldehyde (B42025) intermediate while the chain is still attached to the enzyme. nih.govpressbooks.pub The high regioselectivity enforced by the PT domain prevents the formation of alternative, thermodynamically favorable but incorrect cyclization products. pnas.org

Reductive Release Mechanisms

The final step catalyzed by the polyketide synthase machinery is the release of the cyclized product from the CazM enzyme. nih.gov Unlike many PKSs that use a thioesterase (TE) domain to hydrolytically release the product as a carboxylic acid, CazM employs a different strategy. nih.gov It possesses a C-terminal reductase (R) domain, which is characteristic of Group VII NR-PKSs. nih.gov

This R domain catalyzes the NADPH-dependent reductive cleavage of the polyketide from the ACP domain's phosphopantetheinyl arm. uniprot.orgnih.gov The reaction consumes NADPH to reduce the thioester linkage, resulting in the release of the product as an aldehyde. nih.gov This reductive offloading yields the key intermediate, cazaldehyde A, which is the first enzyme-free precursor in the pathway leading to this compound. uniprot.orgnih.gov The necessity of NADPH for this release has been confirmed in vitro, as its omission from reaction mixtures prevents the formation of the aldehyde product. nih.gov

Post-Polyketide Synthase Modifications

Following the synthesis and release of the cazaldehyde A core, a series of tailoring reactions occur to complete the formation of this compound. These post-PKS modifications are catalyzed by dedicated enzymes encoded in the caz cluster and are essential for installing key chemical functionalities, including chlorine and hydroxyl groups, and for constructing the final tetracyclic structure. nih.govresearchgate.net

Halogenation Events (e.g., Chlorination catalyzed by CazI)

A key modification in the this compound pathway is the regioselective chlorination of the aromatic ring, a reaction catalyzed by the enzyme CazI. nih.gov CazI is a flavin-dependent halogenase (FDH), a class of enzymes that utilizes a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻) to perform electrophilic halogenation. mdpi.comnih.govmdpi.com

The proposed mechanism involves the reaction of FADH₂ with O₂ to form a peroxyflavin intermediate. mdpi.com This species reacts with a chloride ion to generate a highly reactive hypohalous acid (HOCl) equivalent. mdpi.comchemrxiv.org This electrophilic chlorine species is then channeled through an internal tunnel within the enzyme to the substrate-binding site, where it is activated by key amino acid residues, such as a conserved lysine. nih.govrsc.org This activation enables a highly specific electrophilic aromatic substitution on the cazaldehyde A intermediate, installing a chlorine atom at a precise position on the aromatic core to yield a chlorinated pyrano-quinone intermediate. nih.gov

Hydroxylation and Annulation Reactions (e.g., catalyzed by CazL)

The final steps in constructing the complex tetracyclic scaffold of this compound are catalyzed by the predicted FAD-dependent monooxygenase, CazL. nih.govresearchgate.net This enzyme is responsible for a critical hydroxylation event that triggers a subsequent intramolecular annulation (ring-forming) reaction. nih.govnih.gov

The process begins with CazL catalyzing the hydroxylation of the chlorinated pyrano-quinone intermediate at the C7 position. nih.gov This hydroxylation breaks the aromaticity of the ring and induces ketonization at adjacent positions. researchgate.net This transformation sets the stage for a spontaneous intramolecular cyclization, or annulation, where the newly installed hydroxyl group or a resulting enol attacks another part of the molecule. nih.govresearchgate.netmasterorganicchemistry.comyoutube.com This cascade of reactions, initiated by the specific CazL-catalyzed hydroxylation, ultimately leads to the formation of the complex, fused tetracyclic lactol-lactone structure that characterizes this compound. nih.gov

Oxidation and Reduction Steps (e.g., CazO and CazP)

The structural maturation of the azaphilone core into this compound is heavily reliant on a series of oxidation and reduction (redox) reactions. These steps are catalyzed by specialized post-polyketide synthase (PKS) modification enzymes, which introduce critical functional groups and stereochemistry. While the specific roles of all redox enzymes in the caz cluster are a subject of ongoing research, the functions of enzymes like CazP have been investigated, revealing their importance in generating chemical diversity. researchgate.net

Enzymatic oxidation and reduction, coupled with spontaneous chemical reactions like dehydration and lactonization, significantly expand the range of metabolites produced from a single pathway. researchgate.net These redox modifications are not merely decorative; they are fundamental to the formation of the final complex structure of compounds like this compound, which features a tetracyclic isochromenone-lactol-lactone framework. nih.gov The conversion of intermediates involves precise enzymatic control, where redox enzymes add or remove hydroxyl groups and alter the oxidation state of carbon atoms within the polyketide scaffold. researchgate.netnih.gov For instance, the conversion of chaetoviridin A into other chaetomugilins and chaetoviridins proceeds through a series of reductions and oxidations. nih.gov

| Enzyme | Proposed or Confirmed Function in Azaphilone Biosynthesis |

| CazF | A highly-reducing polyketide synthase (HR-PKS) that likely supplies a methylated triketide to CazM. nih.gov |

| CazM | A non-reducing polyketide synthase (NR-PKS) that collaborates with CazF to assemble the core azaphilone scaffold. nih.gov |

| CazI | An FAD-dependent halogenase responsible for the introduction of a chlorine atom onto the bicyclic core. nih.govresearchgate.net |

| CazL | A post-PKS modification enzyme with substrate promiscuity, facilitating the formation of diverse analogues. researchgate.netcdc.gov |

| CazP | A post-PKS redox enzyme identified as having substrate promiscuity, contributing to chemical diversity. researchgate.netcdc.gov |

Enzymatic Promiscuity and Chemical Diversity Generation

Enzymatic promiscuity, the ability of an enzyme to catalyze reactions on substrates other than its primary target, is a key mechanism for generating chemical diversity within the chaetomugilin biosynthetic pathway. researchgate.netwikipedia.org This phenomenon allows the fungus to produce a suite of structurally related compounds from a limited set of genes.

Research has identified that the post-PKS modification enzymes CazL and CazP exhibit significant substrate promiscuity. researchgate.netcdc.gov This flexibility allows them to act on various biosynthetic intermediates, leading to the formation of analogues that might differ in their substitution patterns, such as the creation of non-chlorinated versions of the final products. researchgate.net The promiscuity of the FAD-dependent halogenase (CazI) has also been exploited in laboratory settings to produce novel brominated and iodinated azaphilones, demonstrating the enzyme's capacity to accept alternative halogen donors. researchgate.netdntb.gov.ua This inherent flexibility in the biosynthetic machinery is a primary driver for the vast array of azaphilones, including numerous chaetomugilin and chaetoviridin variants, isolated from Chaetomium globosum. nih.govnih.gov

Proposed Biosynthetic Cascade for this compound and Co-produced Azaphilones

The biosynthesis of this compound is part of a larger, branched biosynthetic cascade that also yields other azaphilones, most notably the chaetoviridins. nih.govnih.gov The proposed pathway begins with the convergent action of two distinct polyketide synthases. nih.govnih.gov

Core Assembly : A highly-reducing PKS (HR-PKS), CazF, synthesizes a reduced polyketide chain (likely a methylated triketide). nih.gov This is passed to a non-reducing PKS (NR-PKS), CazM, which incorporates it during the assembly of the main polyketide backbone. nih.gov

Formation of a Key Intermediate : These initial steps lead to the formation of a pyrano-quinone intermediate known as cazisochromene. nih.govswansea.ac.uk This molecule is a critical branching point in the pathway. swansea.ac.uk

Tailoring and Diversification : Cazisochromene undergoes a series of modifications by tailoring enzymes, including halogenation by CazI, and various oxidation and reduction steps catalyzed by enzymes like CazL and CazP. nih.govresearchgate.net

Cascade to Final Products : This cascade of enzymatic reactions converts cazisochromene into compounds like chaetoviridin A. nih.gov Chaetoviridin A itself can then serve as a precursor, being further modified through additional oxidations, reductions, and rearrangements to yield the more complex tetracyclic structure of this compound and other related metabolites. nih.gov

This biosynthetic model highlights an efficient metabolic strategy where a central pathway can be diverted at late stages to generate a wide spectrum of bioactive compounds. researchgate.net

| Compound | Class/Role in Biosynthesis |

| Cazisochromene | Key pyrano-quinone intermediate; a central branching point in the pathway. nih.govswansea.ac.uk |

| Chaetoviridin A | Co-produced azaphilone; also acts as a late-stage precursor to other compounds. nih.govnih.gov |

| This compound | Final complex tetracyclic azaphilone product of a branched cascade. nih.gov |

| Chaetoviridins | A family of co-produced azaphilones sharing a common biosynthetic origin with chaetomugilins. nih.gov |

| Dechloro-chaetomugilin A | A co-produced analogue, likely resulting from enzymatic promiscuity. researchgate.net |

Synthetic Approaches to Chaetomugilin a and Its Structural Analogues

Total Synthesis Strategies for Related Azaphilones (e.g., Chaetoglobin A)

While a total synthesis of chaetomugilin A itself has yet to be reported, the successful synthesis of the structurally related dimeric azaphilone, chaetoglobin A, provides significant insights into potential synthetic strategies. Chaetoglobin A is an alkaloid featuring a chiral axis that connects two highly oxygenated bicyclic cores. chemistryviews.org

The first total synthesis of chaetoglobin A was a notable achievement, accomplished in 12 steps starting from 2,6-dimethoxytoluene. nih.govfigshare.com A pivotal step in this synthesis is the use of a vanadium-catalyzed atroposelective oxidative phenol (B47542) coupling, which skillfully establishes the axial chirality of the molecule. nih.gov The retrosynthetic analysis of chaetoglobin A reveals a strategy where the final isoquinoline (B145761) moiety can be formed through the amination of an oxygenated analogue. acs.org This key dimeric intermediate is assembled via an oxidative phenol coupling of a monomer unit. chemistryviews.orgacs.org The monomer itself was prepared using a Sonogashira coupling between an iodophenol and a chiral alkyne fragment. chemistryviews.org

The synthesis proceeded through a double formylation using a preformed Vilsmeier reagent, followed by an oxidative dearomatization/protection/deprotection sequence. chemistryviews.org The final step involved an amination with ammonium (B1175870) acetate (B1210297) to yield chaetoglobin A, with the spectral data of the synthetic product matching that of the natural compound. chemistryviews.org

| Key Transformation | Reagents and Conditions | Purpose |

|---|---|---|

| Sonogashira Coupling | Iodophenol, acetyl-protected chiral alkyne | Formation of the monomer for oxidative coupling. chemistryviews.org |

| Atroposelective Oxidative Phenol Coupling | Chiral vanadium catalyst | Diastereoselective formation of the dimeric intermediate with a chiral axis. chemistryviews.org |

| Double Formylation | Preformed Vilsmeier reagent | Introduction of two formyl groups. chemistryviews.org |

| Oxidative Dearomatization | - | Construction of the highly oxygenated bicyclic core. chemistryviews.org |

| Amination | NH₄OAc | Formation of the final azaphilone structure. chemistryviews.org |

Asymmetric Synthetic Methodologies for Enantiomeric Control

Achieving enantiomeric control is a critical challenge in the synthesis of azaphilone natural products. A prominent and successful strategy involves the copper-mediated enantioselective oxidative dearomatization of ortho-alkynylbenzaldehydes. nih.govacs.org This methodology has been effectively applied to the asymmetric synthesis of various azaphilones, including (–)-S-15183a and other unnatural analogues. nih.govacs.org

The core of this approach lies in the use of a chiral binuclear copper oxo-complex, which can be generated in situ from (–)-sparteine and a copper(I) source in the presence of molecular oxygen. researchgate.net This chiral catalyst facilitates the asymmetric oxidation of phenolic substrates, leading to the formation of the azaphilone core with high enantioselectivity. acs.org This method has been instrumental in the asymmetric syntheses of (–)-mitorubrin and related natural products. capes.gov.bracs.org The strategy often involves the rapid assembly of the azaphilone core via this enantioselective oxidative dearomatization, followed by the installation of the side chain, for instance, through olefin cross-metathesis. acs.org

| Catalyst System | Substrate Type | Key Transformation | Example Product |

|---|---|---|---|

| Cu(CH₃CN)₄PF₆, (–)-sparteine, O₂ | o-Alkynylbenzaldehydes | Enantioselective oxidative dearomatization. acs.org | (–)-S-15183a. nih.govacs.org |

| Chiral binuclear copper oxo-complex | Phenolic compounds | Asymmetric dearomatization. researchgate.net | Azaphilone natural products. researchgate.net |

| Gold(III)-mediated cycloisomerization | Alkynylbenzaldehydes | Racemic synthesis of the azaphilone core. acs.org | (±)-Mitorubrin. acs.org |

Semisynthetic Modifications and Derivatization Studies

Semisynthesis, which utilizes naturally occurring compounds as starting materials for chemical transformations, is a valuable tool for producing novel derivatives and confirming the structures of complex natural products. wikipedia.org In the context of this compound, derivatization has played a crucial role in structural elucidation. For instance, the absolute configuration of chaetoviridin C was established through its chemical derivatization from this compound. nih.gov

Furthermore, chemical transformations of this compound have been explored to generate other members of the chaetomugilin family. Treatment of this compound with p-toluenesulfonic acid (p-TsOH) in methanol (B129727) resulted in the formation of chaetomugilin B and chaetomugilin C. nih.gov Similarly, treatment of chaetomugilin D under the same conditions yielded chaetomugilin E and chaetomugilin F. nih.gov These studies highlight the potential for creating a diverse range of analogues from readily available natural products, which can then be assessed for their biological activities. The modification of natural products can lead to compounds with improved stability, solubility, or potency. eupati.eu

| Starting Material | Reagents and Conditions | Product(s) | Purpose |

|---|---|---|---|

| This compound | - | Chaetoviridin C derivative | Establishment of absolute configuration. nih.gov |

| This compound | p-TsOH, MeOH, room temperature | Chaetomugilin B, Chaetomugilin C | Generation of new chaetomugilin analogues. nih.gov |

| Chaetomugilin D | p-TsOH, MeOH | Chaetomugilin E, Chaetomugilin F | Generation of new chaetomugilin analogues. nih.gov |

Biological Activities and Mechanisms of Action of Chaetomugilin a

Cytotoxic Activities in Cultured Cell Lines

Chaetomugilin A and its derivatives have been the subject of numerous studies to evaluate their potential as anticancer agents. These compounds have shown significant growth inhibition against various cancer cell lines. nih.govcapes.gov.br

This compound has exhibited selective cytotoxic activities against a panel of 39 human cancer cell lines. nih.govcapes.gov.br This selectivity suggests that the compound may target specific pathways or molecules that are more prevalent or critical in certain types of cancer cells. Research has shown that chaetomugilins A, C, and F display significant cytotoxic activity against a broad spectrum of cancer cell lines. jmb.or.kr Specifically, this compound has been noted for its growth-inhibitory effects on cultured P388 and HL-60 cells. nih.govcapes.gov.br The cytotoxic potential of chaetomugilins has been observed against various cancer cell lines, including those of the breast, central nervous system, colon, lung, melanoma, ovary, kidney, stomach, and prostate. nih.gov

Table 1: Cytotoxic Activity of Chaetomugilin Derivatives Against Various Cancer Cell Lines

| Compound | Cell Lines | Noted Activity |

| This compound | P388, HL-60, and a panel of 39 human cancer cell lines. nih.govnih.govcapes.gov.br | Significant and selective growth inhibition. nih.govcapes.gov.br |

| Chaetomugilin C | A panel of 39 human cancer cell lines. nih.govnih.govcapes.gov.br | Selective cytotoxic activities. nih.govcapes.gov.br |

| Chaetomugilin F | A panel of 39 human cancer cell lines. nih.govnih.govcapes.gov.br | Selective cytotoxic activities. nih.govcapes.gov.br |

| Chaetomugilin I | A panel of 39 human cancer cell lines. jmb.or.krresearchgate.net | Significant cytotoxic activity. jmb.or.krresearchgate.net |

| seco-Chaetomugilin D | P388, HL-60, L1210, and KB cells. mdpi.com | Moderate cytotoxicity. mdpi.com |

The mechanisms by which chaetomugilins inhibit cell growth are multifaceted and involve the induction of cellular stress and the disruption of key cellular processes.

A closely related compound, chaetomugilin J, has been shown to induce mitochondrial dysfunction, a critical factor in initiating cell death. nih.govdovepress.com Studies on chaetomugilin J, often in combination with the chemotherapy drug cisplatin (B142131), have revealed that it can lead to an increase in both intracellular and mitochondrial reactive oxygen species (ROS). nih.govnih.gov This oxidative stress is accompanied by a reduction in the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.govnih.gov The impairment of normal mitochondrial function is a central aspect of its antitumor activity. dovepress.com

The induction of apoptosis, or programmed cell death, is a key mechanism of chaetomugilins' cytotoxic effects. Chaetomugilin J, for instance, has been observed to enhance apoptosis in human ovarian cancer cells (A2780). nih.govnih.gov This process is often initiated through the intrinsic or mitochondrial pathway of apoptosis, which is triggered by cellular stress. wikipedia.org The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, activates a cascade of enzymes called caspases, which ultimately leads to the dismantling of the cell. nih.govscielo.org.ar The combination of chaetomugilin J with cisplatin has been shown to significantly increase the rate of apoptosis in cancer cells. nih.govtandfonline.com This apoptotic process appears to be independent of the endoplasmic reticulum stress pathway. researchgate.netnih.gov

Chaetomugilins can also interfere with cellular homeostasis, particularly through the process of mitophagy. Mitophagy is the selective removal of damaged mitochondria by autophagy and is a crucial process for maintaining cellular health. thno.orgnih.gov Research on chaetomugilin J has shown that it can inhibit PINK1/Parkin-mediated mitophagy. nih.govdovepress.com By preventing the clearance of damaged mitochondria, chaetomugilin J exacerbates mitochondrial dysfunction and promotes apoptosis. dovepress.comnih.gov This inhibition of the cell's protective mitophagy mechanism enhances the sensitivity of cancer cells to chemotherapeutic agents like cisplatin. nih.gov

Mechanistic Investigations of Cell Growth Inhibition

Apoptosis Induction Pathways

Antimicrobial and Antifungal Potentials

In addition to their cytotoxic activities, chaetomugilins have also demonstrated antimicrobial and antifungal properties. This compound, isolated from an endophytic Chaetomium globosum, has exhibited antifungal activity against Phoma herbarum. mdpi.com The broader family of chaetomugilins and related compounds from Chaetomium species have shown activity against various fungi and bacteria. ontosight.ainih.gov For example, chaetomugilin I is noted to have both antibacterial and antifungal properties. ontosight.ai

Table 2: Antimicrobial and Antifungal Activity of this compound

| Compound | Target Organism | Activity |

| This compound | Phoma herbarum | Antifungal activity with a MIC in the range of 16–128 µg/mL. mdpi.com |

Inhibition of Phytopathogenic Fungi

This compound has demonstrated notable inhibitory effects against various phytopathogenic fungi, which are responsible for causing diseases in plants. Research has shown that this compound, along with its structural analog chaetomugilin D, exhibits moderate activity against Epicoccum nigrum, a fungus known to cause root rot disease. nih.gov Specifically, this compound was found to have a minimum inhibitory concentration (MIC) value of 17.8 μM against this fungus. nih.gov The Chaetomium genus, from which this compound is derived, is recognized for its potential as a biological control agent against plant diseases, largely due to the production of such antimicrobial substances. frontiersin.orgresearchgate.net

The antifungal activity of this compound and related compounds is a key area of research for the development of natural and potentially more eco-friendly herbicides and biopesticides. jmb.or.kr The ability of Chaetomium species to produce a variety of bioactive metabolites, including chaetomugilins, contributes to their antagonistic effects against a range of plant pathogens. researchgate.netresearchgate.net

Modes of Action Against Microbial Targets

The precise mechanisms by which this compound exerts its antimicrobial effects are multifaceted and involve the disruption of essential cellular processes in target microorganisms. Generally, the antimicrobial action of natural compounds can involve several strategies, including the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with key metabolic pathways. frontiersin.orgmdpi.comresearchgate.net

In the context of Chaetomium metabolites, their antifungal action is often attributed to the production of extracellular non-volatile antifungal substances that can lead to the destruction of the cell wall and membrane integrity of pathogenic fungi. frontiersin.org This disruption affects cellular metabolism and ultimately inhibits cell proliferation. frontiersin.org While the specific molecular targets of this compound are still under investigation, its activity is consistent with the broader mechanisms observed for other antimicrobial peptides and secondary metabolites, which often involve interactions with the microbial cell surface and subsequent damage to the cell membrane. frontiersin.org

Enzyme Inhibitory Properties

This compound and its derivatives have been shown to possess significant enzyme inhibitory properties, targeting enzymes involved in various biological pathways. nih.govjmb.or.krekb.eg These inhibitory activities contribute to the compound's broad spectrum of biological effects.

Inhibition of gp120-CD4 Binding

A critical area of investigation for this compound is its potential to inhibit the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host cells. dntb.gov.ua This interaction is a crucial initial step for HIV-1 to enter and infect host T-cells and monocytes. nih.gov The binding of gp120 to CD4 induces conformational changes in gp120, which then allows it to bind to a coreceptor, ultimately leading to viral entry. embopress.orgnih.govmdpi.com Therefore, inhibiting this initial binding event is a key strategy for developing anti-HIV therapies. While the specific inhibitory concentration of this compound on gp120-CD4 binding is a subject of ongoing research, its potential in this area highlights its importance as a lead compound for antiviral drug development.

Modulation of Nitric Oxide Production

This compound has been investigated for its ability to modulate the production of nitric oxide (NO). researchgate.net Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathological processes, including the regulation of vascular tone, neurotransmission, and the immune response. mdpi.comnih.gov The production of NO is catalyzed by nitric oxide synthases (NOS). mdpi.com Depending on the context, either excessive or reduced NO production can contribute to disease states. nih.gov The modulation of NO production by compounds like this compound can have significant implications for their therapeutic potential, particularly in inflammatory conditions where NO plays a key role. mdpi.com

Monoamine Oxidase and Platelet-Derived Growth Factor Binding Inhibition

This compound has been identified as an inhibitor of monoamine oxidase (MAO). researchgate.net MAOs are enzymes that catalyze the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. wikipedia.orgnih.gov Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism utilized by a class of antidepressants known as MAO inhibitors. wikipedia.orgnih.gov

Furthermore, research has explored the potential of compounds to inhibit the binding of platelet-derived growth factor (PDGF) to its receptor. nih.govnih.govfrontiersin.org PDGF is a potent mitogen that plays a crucial role in cell growth, proliferation, and angiogenesis. mdpi.comwikipedia.org The inhibition of PDGF receptor signaling is a therapeutic strategy in certain cancers and other diseases characterized by excessive cell proliferation. nih.govfrontiersin.orgmdpi.com The investigation of this compound's activity in this area could reveal further therapeutic applications.

Antioxidant and Anti-inflammatory Investigations

This compound has been the subject of investigations into its antioxidant and anti-inflammatory properties. nih.govekb.eg Azaphilones, the class of compounds to which this compound belongs, are known to exhibit a broad range of biological activities, including antioxidant and anti-inflammatory effects. jmb.or.krresearchgate.net

Antioxidant activity involves the scavenging of free radicals and the reduction of oxidative stress, which is implicated in the pathogenesis of numerous diseases. frontiersin.orgnih.gov Anti-inflammatory activity often involves the inhibition of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). nih.gov Chaetomugilin I and 11-epi-chaetomugilin I, closely related to this compound, have been reported to significantly suppress TNF-induced NF-κB activity, a key pathway in the inflammatory response, with an IC50 value of 0.9 μM. jmb.or.kr Additionally, chaetoviridin A, another related compound, has shown noticeable antioxidant potential. jmb.or.kr These findings suggest that this compound may also possess valuable antioxidant and anti-inflammatory properties, making it a candidate for further investigation in the context of inflammation-related diseases.

Data Tables

Table 1: Antifungal Activity of this compound

| Phytopathogenic Fungus | Disease Caused | Minimum Inhibitory Concentration (MIC) of this compound | Reference |

| Epicoccum nigrum | Root rot | 17.8 μM | nih.gov |

Table 2: Investigated Enzyme Inhibitory and Biological Activities of this compound and Related Compounds

| Biological Target/Activity | Description | Compound(s) | Key Findings | Reference(s) |

| gp120-CD4 Binding Inhibition | Inhibition of the interaction between HIV-1 envelope glycoprotein gp120 and the host cell CD4 receptor. | This compound | Investigated as a potential inhibitor. | dntb.gov.ua |

| Nitric Oxide Production Modulation | Regulation of nitric oxide (NO) synthesis, a key signaling molecule in inflammation and other processes. | This compound | Investigated for its modulatory effects. | researchgate.net |

| Monoamine Oxidase (MAO) Inhibition | Inhibition of the enzyme responsible for the breakdown of monoamine neurotransmitters. | This compound | Identified as an inhibitor. | researchgate.net |

| Platelet-Derived Growth Factor (PDGF) Binding Inhibition | Potential to block the interaction of PDGF with its receptor, which is involved in cell growth and proliferation. | General concept | A therapeutic target for various diseases. | nih.govnih.govfrontiersin.org |

| Antioxidant Activity | Scavenging of free radicals and reduction of oxidative stress. | Chaetoviridin A | Showed noticeable antioxidant potential. | jmb.or.kr |

| Anti-inflammatory Activity (NF-κB Inhibition) | Suppression of the NF-κB signaling pathway, which is central to the inflammatory response. | Chaetomugilin I, 11-epi-chaetomugilin I | Significantly suppressed TNF-induced NF-κB activity (IC50 = 0.9 μM). | jmb.or.kr |

Antiviral Activity Assessments

In the quest for new antiviral agents, natural products like this compound are being investigated as promising leads. nih.gov Computational studies, in particular, have been employed to evaluate the potential of chaetomugilins to inhibit viral replication, with a significant focus on the SARS-CoV-2 virus. nih.govmdpi.com

Molecular Docking Studies with Viral Proteases (e.g., SARS-CoV-2)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein target. mdpi.comresearchgate.net This method has been utilized to assess the inhibitory potential of chaetomugilins against the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. mdpi.commdpi.comnih.gov

Studies have performed in silico screening of chaetomugilins against various crystal structures of the SARS-CoV-2 main protease. mdpi.com While much of the detailed published data focuses on the closely related compound, chaetoviridin D, the research provides a framework for understanding how this class of molecules, including this compound, might interact with the viral protease. mdpi.comnih.gov For instance, chaetoviridin D exhibited highly negative docking scores, suggesting a strong binding affinity to the protease active site. mdpi.comnih.gov These computational models predict that the compounds fit into the binding pocket of the enzyme, potentially blocking its function and thus inhibiting viral replication. mdpi.comresearchgate.net

Table 1: In Silico Docking Scores of Chaetoviridin D against SARS-CoV-2 Main Protease (Mpro)

This table presents the results from molecular docking studies of Chaetoviridin D, a compound structurally related to this compound, with different crystal structures of the SARS-CoV-2 main protease. The docking score indicates the predicted binding affinity, with more negative values suggesting a stronger interaction.

| Compound | Target Protease (PDB ID) | Docking Score (kcal/mol) | Reference Inhibitor Score (kcal/mol) |

|---|---|---|---|

| Chaetoviridin D | 6M2N | -7.944 | -5.377 |

| Chaetoviridin D | 6W81 | -8.141 | -6.995 |

| Chaetoviridin D | 7K0F | -6.615 | -8.159 |

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to evaluate the stability of the predicted ligand-protein complex over time under simulated physiological conditions. mdpi.comnih.gov These simulations provide insights into the dynamic behavior of the interaction, helping to validate the docking results. nih.govnih.gov

For the chaetomugilin class of compounds, MD simulations have been conducted to analyze the stability of their complex with the SARS-CoV-2 main protease. mdpi.com In the case of chaetoviridin D, MD simulations running for 100 nanoseconds demonstrated that the complex with the viral protease was stable. mdpi.comnih.gov This stability suggests that the compound can remain bound to the target's active site, a crucial characteristic for a potential inhibitor. nih.gov The simulations reveal that the ligand maintains key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the protease, confirming a stable binding mode. mdpi.comresearchgate.net

Phytotoxic Effects for Agronomic Applications

Beyond their potential medicinal uses, chaetomugilins have been investigated for their phytotoxic properties, which could be harnessed for agricultural applications such as herbicides. tandfonline.comnih.gov Research has demonstrated that certain chaetomugilins, isolated from endophytic fungi like Chaetomium globosum, exhibit significant inhibitory effects on plant growth. nih.govnih.govmdpi.com

Specifically, chaetomugilin D and chaetomugilin J, which were extracted from a fungal endophyte found in the leaves of Amaranthus viridis, were tested for phytotoxicity using a lettuce (Lactuca sativa) seed germination bioassay. tandfonline.comnih.govnih.gov Both compounds showed notable activity, inhibiting both root and shoot growth of the lettuce seedlings. nih.govresearchgate.netresearchgate.net This was the first report of phytotoxic activity for the chaetomugilin group of compounds, suggesting their potential as natural herbicides. tandfonline.comnih.gov

Table 2: Phytotoxic Activity of Chaetomugilin D and J on Lettuce (Lactuca sativa)

This table summarizes the phytotoxic effects of Chaetomugilin D and Chaetomugilin J, compounds related to this compound. The data shows the half-maximal inhibitory concentration (IC50) values for root and shoot growth inhibition in lettuce seedlings, indicating the concentration required to inhibit growth by 50%.

| Compound | Root Growth Inhibition (IC50 ppm) | Shoot Growth Inhibition (IC50 ppm) |

|---|---|---|

| Chaetomugilin D | 24.2 | 27.8 |

| Chaetomugilin J | 22.6 | 21.9 |

Structure Activity Relationship Sar Studies of Chaetomugilin a Analogues

Correlating Structural Features with Biological Potency

The potency of chaetomugilin A analogues is highly dependent on the presence, absence, and configuration of various functional groups and structural motifs. mdpi.comnih.gov These include hydroxyl and methoxy (B1213986) groups, substituents at various positions on the core structure, and the nature of the fused ring systems. mdpi.comnih.govnih.gov

The degree of hydroxylation and methylation on the chaetomugilin scaffold plays a significant role in determining cytotoxic activity. mdpi.com

Cytotoxicity Contribution: Studies on chaetomugilins C and F have indicated that the hydroxyl and methoxy groups located at the C-12 and C-3′ positions contribute to their cytotoxicity. mdpi.com

Impact of Hydroxyl Group Absence: The weak cytotoxic activity of seco-chaetomugilin D against several leukemia and carcinoma cell lines has been partly attributed to the lack of a hydroxyl group at the C-12 position. mdpi.com This suggests that the C-12 hydroxyl group is an important feature for potent cytotoxicity.

The following table summarizes the cytotoxic activity of selected chaetomugilin analogues, illustrating the influence of their hydroxylation and methylation patterns.

| Compound | Cytotoxicity (IC₅₀ µM) vs. P388 cells | Cytotoxicity (IC₅₀ µM) vs. HL-60 cells | Key Structural Features |

| This compound | 3.3 | 1.3 | Contains C-12 hydroxyl |

| Chaetomugilin C | 18.7 | 16.5 | Contains C-12 hydroxyl and C-3' methoxy |

| Chaetomugilin F | 10.5 | 6.8 | Contains C-12 hydroxyl and C-3' methoxy |

| seco-Chaetomugilin D | 38.6 | - | Lacks C-12 hydroxyl group |

| 11-epi-Chaetomugilin A | 88.9 | 66.7 | Epimer at C-11 |

| Data sourced from multiple studies. mdpi.commdpi.com |

Substituents at specific positions on the azaphilone core are critical determinants of biological activity. nih.gov

C-5 and C-7 Positions: Most chaetomugilins and the related chaetoviridins are characterized by a chlorine atom at the C-5 position and a methyl group at C-7. nih.gov An exception is chaetomugilin P, which possesses a methyl group at C-5 and lacks a substituent at C-7. nih.gov For a different biological activity—the inhibition of gp120-CD4 binding—a halogen atom at the C-5 position was found to be a necessary feature for potent inhibition by azaphilones. nih.gov

C-3 Side Chain: The side chain at the C-3 position, typically a branched pentenyl chain in chaetomugilins, is also crucial for activity. nih.govmdpi.com For gp120-CD4 binding inhibition, a diene structure in the C-3 side chain of the 6-oxoisochromane ring is considered essential. nih.gov

C-8 Position: In the context of inhibiting gp120-CD4 binding, a proton at the C-8 position is another requirement for high potency among azaphilone derivatives. nih.gov

The complex, fused-ring system of chaetomugilins, which includes lactone functionalities, is a defining feature that significantly impacts their biological profile. nih.govnih.gov

Phytotoxic Activity: The presence of a tetrahydrofuran (B95107) moiety in compounds like chaetomugilins A, D, and O was correlated with higher phytotoxic activity compared to analogues lacking this feature. nih.gov Conversely, the presence of lactone rings in certain analogues was suggested to potentially reduce these phytotoxic effects. nih.gov

Core Structure: this compound features a complex tetracyclic isochromenone-lactol-lactone structure. nih.gov The stability and reactivity of lactone rings are pH-dependent, and they are known to hydrolyze to the corresponding open-chain hydroxycarboxylic acids under physiological conditions, which is a key step in the metabolic fate of many lactone-containing compounds. inchem.org

Fused Ring Systems: Some azaphilones possess unique ring systems, such as a 6/4/6 fused ring system found in a dimeric azaphilone, which is thought to play an important role in its potent cytotoxicity. encyclopedia.pub Chaetomugilins can also bear a five-membered lactone and/or a fused tetrahydrofuran/δ-lactone, adding to their structural diversity and range of activities. nih.gov

Role of Substituents at Specific Carbon Positions (e.g., C-7, C-5, C-3)

Comparative Analysis with Related Azaphilones (e.g., Chaetoviridins)

Chaetomugilins and chaetoviridins are closely related families of azaphilone metabolites, often produced by the same fungal species. nih.govmdpi.com They share a characteristic oxygenated bicyclic pyranoquinone core but exhibit key structural differences that lead to distinct biological activities. nih.govmdpi.com

Biological Activity Profile: While chaetomugilins are primarily recognized for their cytotoxic and antitumor activities, chaetoviridins are more commonly associated with antifungal and antibiotic properties. nih.govmdpi.com

Structural Distinctions: A key structural difference lies in the ring system. For instance, chaetoviridins A, B, and C contain an angular lactone ring attached to the isochromenone core, whereas this compound possesses a more complex tetracyclic isochromenone-lactol-lactone structure. nih.gov

Shared Features: Despite these differences, they share common structural motifs, such as the frequent presence of a chlorine atom at C-5 and a methyl group at C-7, and a branched pentenyl chain at C-3. nih.gov

The following table provides a comparative overview of chaetomugilins and chaetoviridins.

| Feature | Chaetomugilins | Chaetoviridins |

| Primary Bioactivity | Cytotoxic, Antitumor nih.gov | Antifungal, Antibiotic nih.gov |

| Core Structure | Oxygenated bicyclic pyranoquinone mdpi.com | Oxygenated bicyclic pyranoquinone mdpi.com |

| Characteristic Ring System | e.g., Tetracyclic isochromenone-lactol-lactone (in this compound) nih.gov | e.g., Angular lactone ring (in Chaetoviridin A) nih.gov |

| Common Substituents | C-5 Chlorine, C-7 Methyl nih.gov | C-5 Chlorine, C-7 Methyl nih.gov |

Computational Approaches in SAR Elucidation (e.g., QSAR)

Computational methods are increasingly used to supplement experimental SAR studies, providing deeper insights into the molecular interactions that govern biological activity. mdpi.com

Molecular Docking and Dynamics: For chaetomugilins and chaetoviridins, computational techniques such as molecular docking and molecular dynamics (MD) simulations have been employed. mdpi.comnih.gov These studies evaluated the binding potential of these compounds to the main protease of the SARS-CoV-2 virus, with chaetoviridin D showing promisingly stable and strong binding in simulations. mdpi.comnih.gov Such approaches help to visualize and analyze the interactions between the ligand (the chaetomugilin analogue) and its biological target at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical modeling approach that aims to find a statistical relationship between the chemical structures (represented by numerical descriptors) and the biological activity of a series of compounds. wikipedia.orgwikipedia.org A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. wikipedia.org Although specific QSAR studies focusing solely on this compound are not widely reported, the methodology is a cornerstone of modern medicinal chemistry for analyzing SAR in any compound series. mdpi.comnih.gov The process involves creating a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model, and validating its predictive power. mdpi.com

Analytical Methods for Quantification of Chaetomugilin a in Biological Systems

Chromatographic Techniques for Trace Analysis

Chromatographic techniques are fundamental in separating chaetomugilin A from other components within a biological sample, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of this compound. mdpi.comnih.govnih.govresearchgate.net In typical applications, a crude extract from a biological source, such as a fungal culture, is first subjected to preliminary fractionation using techniques like silica (B1680970) gel column chromatography or Sephadex LH-20. mdpi.comtandfonline.com The resulting fractions containing this compound are then purified by HPLC. mdpi.comnih.gov

Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a C18 column. researchgate.netamazonaws.com The mobile phase often consists of a gradient of acetonitrile (B52724) and water, which allows for the effective separation of this compound from other related compounds. mdpi.comnih.gov For instance, a gradient of acetonitrile-water (MeCN–H₂O) has been successfully used to purify this compound. mdpi.comnih.gov Detection is typically achieved using a UV detector, often set at a wavelength of 254 nm or 280 nm, to monitor the elution of the compound. nih.govresearchgate.net

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Details | Reference |

| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile (A) and Water (B) | researchgate.net |

| Gradient | 0–25 min, 50% A to 70% A | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | 254 nm | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

For highly sensitive and specific quantification of this compound in biological fluids and tissues, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. measurlabs.combioxpedia.comresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing excellent selectivity and sensitivity for detecting trace amounts of the analyte. measurlabs.comresearchgate.net

In the bioanalysis of this compound, a biological sample, such as plasma, is first treated to precipitate proteins and extract the compound. uib.no This is often followed by a solid-phase extraction (SPE) or liquid-liquid extraction to further clean up the sample and concentrate the analyte. amazonaws.com The processed sample is then injected into the LC-MS/MS system.

The LC part of the system separates this compound from matrix components. The eluent is then introduced into the mass spectrometer, where the compound is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. The detection and quantification are based on monitoring specific precursor-product ion transitions, a technique known as multiple reaction monitoring (MRM), which ensures high specificity and reduces background noise. researchgate.net LC-MS/MS has been used to confirm the presence of chaetomugilin (with a mass-to-charge ratio of 390 m/z) in samples. x-mol.net

Spectroscopic and Other Quantitative Approaches

While chromatographic methods are central to the quantification of this compound, spectroscopic techniques are indispensable for its structural elucidation and can also be applied for quantification. americanpharmaceuticalreview.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for the structural characterization of this compound. amazonaws.comnih.gov While not typically used for routine quantification in biological samples due to lower sensitivity compared to MS, NMR can provide quantitative information under specific experimental conditions (qNMR).

Ultraviolet-Visible (UV-Vis) spectroscopy is often used in conjunction with HPLC for detection. mdpi.com The UV spectrum of this compound provides information about its chromophores and is used to monitor its elution from the HPLC column. mdpi.com Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which relates the absorbance of the compound to its concentration. americanpharmaceuticalreview.com

Mass spectrometry (MS), in addition to its use in LC-MS/MS, is fundamental for determining the molecular weight and elemental composition of this compound. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. mdpi.com

Future Research Directions and Translational Perspectives

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of chaetomugilin A involves a complex interplay of enzymes, including a highly reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS). capes.gov.brnih.gov Research has successfully identified the caz biosynthetic gene cluster in Chaetomium globosum and demonstrated the involvement of specific genes in the formation of the characteristic azaphilone core. capes.gov.bracs.org A key intermediate, cazisochromene, has been isolated and its role in the pathway confirmed through in vitro reconstitution experiments. nih.gov

However, the complete enzymatic cascade leading to the final structure of this compound remains to be fully elucidated. The proposed biosynthetic pathway suggests a series of oxidative and reductive modifications, as well as cyclization and halogenation steps. researchgate.net Key areas for future investigation include:

Identification of tailoring enzymes: The specific enzymes responsible for post-PKS modifications, such as hydroxylations, methylations, and the crucial chlorination step, need to be identified and characterized. This includes cytochrome P450 monooxygenases, methyltransferases, and halogenases that are putatively coded within the gene cluster. researchgate.net

Isolation and structural determination of intermediates: Trapping and characterizing the transient intermediates between cazisochromene and this compound will provide definitive evidence for the proposed biosynthetic steps. This can be achieved through targeted gene knockouts of the tailoring enzymes. nih.gov

Advanced Synthetic Methodologies for Complex Analogues

The total synthesis of this compound and its analogues presents a significant challenge to synthetic chemists due to its complex, stereochemically rich structure. ontosight.ai While some synthetic efforts have been reported, the development of more efficient and versatile synthetic routes is crucial for several reasons:

Confirmation of absolute stereochemistry: Synthesis can provide an unambiguous confirmation of the absolute configuration of the multiple stereocenters in this compound.

Generation of analogues: Access to a robust synthetic platform will enable the creation of a diverse library of this compound analogues with modified functional groups and stereochemistries. ontosight.ai

Structure-activity relationship (SAR) studies: By systematically altering different parts of the molecule, SAR studies can pinpoint the key structural features responsible for its biological activity. This knowledge is invaluable for designing more potent and selective compounds.

Future synthetic strategies should focus on convergent approaches that allow for the late-stage introduction of structural diversity. Methodologies such as asymmetric catalysis, organocatalysis, and novel cyclization strategies will be instrumental in achieving these goals.

Comprehensive In Vivo Preclinical Studies

While this compound has demonstrated interesting in vitro cytotoxic activities against various cancer cell lines, comprehensive in vivo preclinical studies are a critical next step to evaluate its therapeutic potential. ekb.egnih.gov These studies are essential to understand the compound's behavior in a whole organism. td2inc.com

Key aspects of preclinical evaluation that need to be addressed include:

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is fundamental. These studies will establish its bioavailability and how it is processed in the body.

Efficacy in animal models: The antitumor activity of this compound needs to be validated in relevant animal models of cancer. This will provide crucial data on its ability to inhibit tumor growth and progression in a living system. ontosight.ai

Toxicity and safety pharmacology: A thorough assessment of the potential toxicity of this compound is paramount. This includes determining the maximum tolerated dose (MTD) and evaluating any adverse effects on major organ systems. td2inc.com

These preclinical studies will provide the necessary data to support a decision on whether to advance this compound or its optimized analogues into human clinical trials. nanbiosis.esiaea.org

Exploration of Novel Biological Targets and Mechanisms

The precise molecular mechanisms by which this compound exerts its cytotoxic effects are not yet fully understood. While it is known to be a member of the azaphilone family of fungal metabolites, which are recognized for their diverse biological activities, the specific cellular targets of this compound remain to be identified. nih.govnih.gov

Future research should focus on:

Target identification studies: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins or cellular pathways that this compound interacts with.

Mechanism of action studies: Investigating the downstream cellular events that are triggered by this compound binding to its target. This could involve studies on cell cycle progression, apoptosis, and other signaling pathways.

Exploration of other potential activities: Beyond its cytotoxic effects, this compound and its analogues should be screened for other biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties, given the broad spectrum of activities observed for other azaphilones. nih.gov A recent study on the related compound chaetomugilin J has shown it can enhance cisplatin-induced apoptosis by inhibiting mitophagy, suggesting a potential avenue for combination therapies. researchgate.net

Integration of Omics Technologies in Discovery and Pathway Characterization